molecular formula C12H12F2O4 B363453 (2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid CAS No. 757220-57-8

(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid

Cat. No.: B363453
CAS No.: 757220-57-8
M. Wt: 258.22g/mol
InChI Key: CDBYFFWDMLZNDN-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid typically involves the introduction of the difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the formation of the acrylic acid moiety. One common approach is to start with a phenol derivative, which undergoes difluoromethylation and ethoxylation reactions. The resulting intermediate is then subjected to a Heck reaction with acrylic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The difluoromethoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and ethoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(trifluoromethoxy)-3-ethoxyphenyl]acrylic acid
  • (2E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]acrylic acid
  • (2E)-3-[4-(difluoromethoxy)-3-propoxyphenyl]acrylic acid

Uniqueness

(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid is unique due to the specific combination of difluoromethoxy and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c1-2-17-10-7-8(4-6-11(15)16)3-5-9(10)18-12(13)14/h3-7,12H,2H2,1H3,(H,15,16)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBYFFWDMLZNDN-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.